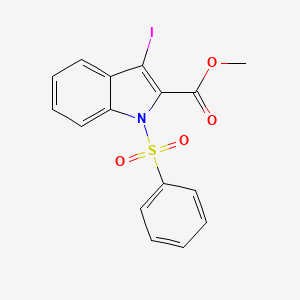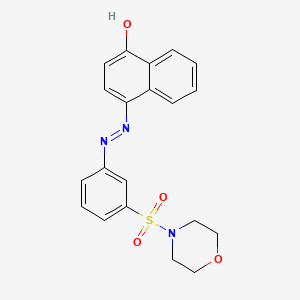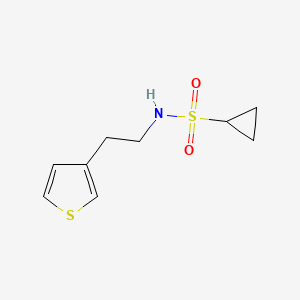![molecular formula C18H18Cl2FN3O B2947151 N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-19-2](/img/structure/B2947151.png)
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A study by Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated them for their antimicrobial and anticancer activities. The results indicated that certain compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, compound 5 showed notable anticancer activity among the synthesized compounds, albeit lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggested that compounds 5 and 7 displayed good anticancer potency, potentially serving as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).
Synthesis and Evaluation for CNS Agents
Another study by Verma et al. (2017) synthesized a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides and evaluated them as central nervous system (CNS) agents. The synthesized compounds were assessed for their anxiolytic and skeletal muscle relaxant activity, with compound 3h showing potent effects in these areas. Molecular docking studies revealed that the target compounds correctly docked into the binding pocket of the GABAA receptor, indicating their potential as CNS agents (Verma et al., 2017).
Antiproliferative Activity through VEGFR-2-TK Inhibition
Hassan et al. (2021) synthesized a new series of acetamide derivatives with antiproliferative activity through VEGFR-2-TK inhibition. The study found that all target compounds showed higher anticancer activity than their precursors, with certain compounds exhibiting cytotoxic activity superior to Staurosporine against the breast cancer T-47D cell line. The dihalogenated derivative was identified as particularly potent, and cell cycle analysis revealed that two compounds induced significant levels of early and late apoptosis, suggesting promising antiproliferative candidates (Hassan et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c19-15-2-1-3-16(18(15)20)22-17(25)12-23-8-10-24(11-9-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWUUGFDQJHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)
![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)


![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)



![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)